Methyltributylammonium iodide

説明

The exact mass of the compound Methyltributylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136982. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyltributylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyltributylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

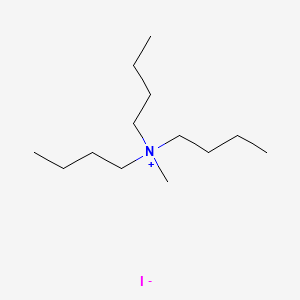

Structure

3D Structure of Parent

特性

IUPAC Name |

tributyl(methyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLCRNXYNRGRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32680-30-1 (hydroxide), 56375-79-2 (chloride) | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8091534 | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-79-8 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3085-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Methyltributylammonium Iodide

This guide provides a comprehensive technical overview for the synthesis of methyltributylammonium iodide, a quaternary ammonium salt with significant applications as a phase-transfer catalyst and electrolyte. The protocol herein is designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a procedural outline but also the underlying chemical principles and practical insights for a successful and safe synthesis.

Introduction and Strategic Importance

Methyltributylammonium iodide, with the chemical formula [(CH₃)(CH₂CH₂CH₂CH₃)₃N]⁺I⁻, is a valuable quaternary ammonium salt. Its utility in organic synthesis stems from its ability to function as a phase-transfer catalyst (PTC). In this role, it facilitates the transport of reactants across the interface of immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields in a variety of chemical transformations. This guide will detail the most common and efficient method for its preparation: the direct alkylation of tributylamine with methyl iodide.

The Core Synthesis: A Menshutkin Reaction

The synthesis of methyltributylammonium iodide is a classic example of the Menshutkin reaction , first described by Nikolai Menshutkin in 1890. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1]

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The lone pair of electrons on the nitrogen atom of the tributylamine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion serving as the leaving group.[1]

Caption: The S(_N)2 mechanism of the Menshutkin reaction for methyltributylammonium iodide synthesis.

Critical Reaction Parameters

The efficiency of the Menshutkin reaction is influenced by several factors:

-

Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they can solvate the resulting ions, thereby stabilizing the quaternary ammonium salt product and favoring the forward reaction.[1] Acetone is a commonly used and effective solvent for this purpose.

-

Temperature: The reaction can proceed at room temperature, but gentle heating (e.g., 30-40°C) can significantly increase the reaction rate.[1] However, excessive heat should be avoided to minimize potential side reactions and decomposition.

-

Stoichiometry: A stoichiometric equivalent or a slight excess of methyl iodide is typically used to ensure complete conversion of the tributylamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of methyltributylammonium iodide.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Purity |

| Tributylamine | (C₄H₉)₃N | 185.36 | ≥99% |

| Methyl Iodide | CH₃I | 141.94 | ≥99% |

| Acetone (Anhydrous) | C₃H₆O | 58.08 | ≥99.5% |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

Synthesis Workflow

Caption: A schematic representation of the synthesis workflow for methyltributylammonium iodide.

Step-by-Step Procedure

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve tributylamine (e.g., 18.5 g, 0.1 mol) in anhydrous acetone (e.g., 100 mL).

-

Addition of Methyl Iodide: To the stirred solution, slowly add methyl iodide (e.g., 14.2 g, 0.1 mol). The reaction is exothermic, and a slight increase in temperature may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours or with gentle heating to 30-40°C for 3-6 hours. The progress of the reaction can be monitored by the formation of a white precipitate.

-

Product Precipitation: Upon completion of the reaction (indicated by the cessation of further precipitation), cool the mixture to room temperature, and then place it in an ice bath for at least one hour to maximize the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold anhydrous diethyl ether (e.g., 2 x 25 mL) to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the purified methyltributylammonium iodide in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. The product is a crystalline solid.[2]

Purification by Recrystallization (Optional)

For higher purity, the synthesized methyltributylammonium iodide can be recrystallized. A suitable solvent system for recrystallization can be a mixture of a good solvent (e.g., acetone, ethanol) and a poor solvent (e.g., diethyl ether, hexane). The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then allowed to cool slowly to form pure crystals.[3][4]

Characterization of the Final Product

The identity and purity of the synthesized methyltributylammonium iodide should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the quaternary ammonium salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

Safety and Handling

It is imperative to conduct a thorough risk assessment before beginning this synthesis and to perform all operations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Tributylamine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Methyl Iodide: Is a toxic and volatile liquid and a suspected carcinogen. It should be handled with extreme care in a fume hood. Avoid inhalation and skin contact.

-

Acetone and Diethyl Ether: Are highly flammable solvents. Ensure there are no ignition sources in the vicinity.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product precipitation | Incomplete reaction or product is soluble in the solvent | Extend the reaction time or gently heat the mixture. Ensure the solvent is anhydrous. Cool for a longer period. |

| Oily product instead of solid | Presence of impurities or residual solvent | Wash thoroughly with diethyl ether. Consider recrystallization. |

| Product has a yellowish/brownish tint | Presence of iodine from methyl iodide decomposition | Store methyl iodide properly and use fresh material. The product can be washed with a dilute sodium thiosulfate solution. |

Conclusion

The synthesis of methyltributylammonium iodide via the Menshutkin reaction is a robust and reliable method. By carefully controlling the reaction parameters and adhering to the safety precautions outlined in this guide, researchers can consistently produce high-purity material for their applications in organic synthesis and other fields. The self-validating nature of this protocol, with clear endpoints and characterization methods, ensures the integrity of the final product.

References

-

Chegg.com. (2023). Reaction of methyl iodide with tributylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl iodide. Retrieved from [Link]

- Controlling Crystallization of Methylammonium Lead Iodide. (n.d.). Drexel University.

- Rasayan Journal of Chemistry. (2021). THE SYNTHESIS OF METHYLAMMONIUM LEAD IODIDE ON MESOPORE TiO2 THIN FILM APPLYING OSTWALD RIPENING PROCESS UNDER AMBIENT CONDITION.

- Sommer, H. Z., & Jackson, L. L. (1970).

- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Methyl Iodide.

-

ResearchGate. (2013). How can I react methyl iodide with triethylamine and isolate the product with high purity? Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of methyl ammonium iodide? Retrieved from [Link]

-

ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

- MDPI. (2019). Two Carbonylations of Methyl Iodide and Trimethylamine to Acetic acid and N,N-Dimethylacetamide by Rhodium(I) Complex.

- The Royal Society of Chemistry. (2009). Protonation activates anion binding and alters binding selectivity in new inherently fluorescent 2,6-bis(2-anilinoethynyl)pyridine bisureas.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

- Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide.

-

University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Encyclopedia.pub. (2022, November 1). Methyl Iodide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium salts (QAS) are a class of organic compounds with a diverse and expanding range of applications, from antimicrobial agents and surfactants to phase-transfer catalysts and key components in pharmaceutical formulations.[1] Their unique structure, characterized by a central positively charged nitrogen atom bonded to four organic groups, imparts a permanent cationic nature, making them highly versatile.[1] This guide provides a comprehensive overview of the core synthetic methodologies for preparing QAS, with a focus on the underlying mechanisms, practical experimental protocols, and modern advancements in the field. It is designed to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering both foundational knowledge and field-proven insights to enable the rational design and synthesis of novel quaternary ammonium compounds.

Introduction to Quaternary Ammonium Salts

Quaternary ammonium salts, often referred to as "quats," are organic compounds with the general structure [NR₄]⁺X⁻, where R represents an alkyl or aryl group and X⁻ is an anion.[1] Unlike primary, secondary, or tertiary ammonium salts, the positive charge on the nitrogen atom of a QAS is permanent and independent of pH. This permanent cationic charge is a defining feature that underpins their diverse applications.

The four organic substituents on the nitrogen atom can be varied to fine-tune the physicochemical properties of the QAS, such as its hydrophilicity, lipophilicity, and steric bulk. This structural versatility allows for the design of QAS with specific functionalities, leading to their widespread use as:

-

Antimicrobial Agents: QAS are effective disinfectants and antiseptics, with a mechanism of action that typically involves the disruption of microbial cell membranes.[2]

-

Surfactants and Detergents: The amphiphilic nature of many QAS, possessing both a hydrophilic cationic head and a hydrophobic tail, makes them excellent surfactants.[3]

-

Phase-Transfer Catalysts: QAS can facilitate reactions between reactants in immiscible phases by transporting one reactant into the other phase.[3]

-

Pharmaceuticals and Drug Delivery: The unique properties of QAS have been exploited in various pharmaceutical applications, including as active pharmaceutical ingredients and as components of drug delivery systems.[4]

Given their broad utility, a thorough understanding of the synthetic routes to QAS is essential for chemists and pharmaceutical scientists.

The Menshutkin Reaction: The Cornerstone of QAS Synthesis

The most common and direct method for the synthesis of quaternary ammonium salts is the Menshutkin reaction , which involves the alkylation of a tertiary amine with an alkyl halide.[5] This reaction, first described by Nikolai Menshutkin in 1890, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism of the Menshutkin Reaction

The Menshutkin reaction proceeds through a concerted, one-step mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. Simultaneously, the bond between the carbon and the halide leaving group breaks.[6] This process occurs via a trigonal bipyramidal transition state.

Figure 1: The SN2 mechanism of the Menshutkin reaction.

The reaction results in the formation of a quaternary ammonium cation and a halide anion. The overall process involves the creation of two ions from neutral reactants, a key feature that has significant implications for the reaction conditions.[6]

Factors Influencing the Menshutkin Reaction

The rate and efficiency of the Menshutkin reaction are influenced by several factors, including the nature of the solvent, the leaving group, and the steric hindrance of the reactants.

2.2.1. Solvent Effects

The choice of solvent has a profound impact on the Menshutkin reaction. As the reaction proceeds from neutral reactants to a charged transition state and ionic products, polar solvents are generally preferred as they can stabilize the developing charges.[7] Polar aprotic solvents, such as acetonitrile, DMF, and acetone, are particularly effective at accelerating the reaction rate.[7] The use of polar protic solvents, like alcohols, can also be beneficial, although their ability to solvate the nucleophilic amine can sometimes temper the rate increase.[5]

Table 1: Effect of Solvent on the Free Energy Barrier of the Menshutkin Reaction [3]

| Reaction | Solvent | Calculated Free Energy Barrier (kcal/mol) |

| Pyridine + CH₃Br | Water | 17.9 |

| Methanol | 22.1 | |

| Benzene | 22.2 | |

| Acetonitrile | 23.2 | |

| Cyclohexane | 28.1 | |

| Gas Phase | 29.7 |

As shown in Table 1, there is a significant decrease in the activation energy barrier when moving from the gas phase to polar solvents, highlighting the crucial role of solvation in facilitating the reaction.

2.2.2. Leaving Group Ability

The nature of the halide in the alkyl halide also plays a critical role. The reaction rate follows the order I⁻ > Br⁻ > Cl⁻, which corresponds to the stability of the leaving group.[5] Iodide is the best leaving group due to its large size and high polarizability, which allows it to stabilize the negative charge more effectively.

2.2.3. Steric Hindrance

As with all SN2 reactions, the Menshutkin reaction is sensitive to steric hindrance. Increased steric bulk on either the tertiary amine or the alkyl halide will slow down the reaction rate by impeding the approach of the nucleophile to the electrophilic center.

Experimental Protocol for a Typical Menshutkin Reaction

The following is a general procedure for the synthesis of a quaternary ammonium salt via the Menshutkin reaction.

Figure 2: General workflow for the Menshutkin reaction.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, acetone, or DMF).

-

Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) to the solution. The reaction is often run with a slight excess of the alkylating agent to ensure complete conversion of the amine.

-

Reaction: Heat the reaction mixture to reflux and stir for the required amount of time (typically several hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for nuclear magnetic resonance (NMR) analysis.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by washing with a solvent in which the product is insoluble (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified quaternary ammonium salt under vacuum to remove any residual solvent.

Table 2: Examples of Menshutkin Reactions

| Tertiary Amine | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triethylamine | Benzyl chloride | Acetonitrile | Reflux | 6 | >95 |

| Pyridine | Methyl iodide | Acetone | Room Temp | 24 | ~90 |

| Cinchonidine | Benzyl bromide | Toluene | 110 | 12 | 85-95 |

| N,N-Dimethylbenzylamine | 3-Bromomethyl-6-tert-butyl-1,2,4,5-tetrazine | Dichloromethane | Room Temp | 12 | >90 |

Alternative Synthetic Routes to Quaternary Ammonium Salts

While the Menshutkin reaction is the most prevalent method, other synthetic strategies can be employed, particularly for the synthesis of quaternary ammonium hydroxides or for anion exchange.

Synthesis of Quaternary Ammonium Hydroxides via Anion Exchange

Quaternary ammonium hydroxides are strong bases and are useful reagents in their own right. They are typically prepared from the corresponding quaternary ammonium halides via anion exchange.

3.1.1. Using Ion-Exchange Resins

A common and efficient method for preparing quaternary ammonium hydroxides is through the use of a strong basic anion-exchange resin in the hydroxide form.

Figure 3: Workflow for the synthesis of quaternary ammonium hydroxides using an ion-exchange resin.

Step-by-Step Methodology:

-

Resin Preparation: Pack a chromatography column with a strong basic anion-exchange resin (e.g., Amberlite IRA-400).

-

Activation: Wash the resin thoroughly with deionized water, then elute with a solution of a strong base (e.g., 1 M NaOH) to convert the resin to the hydroxide (OH⁻) form.

-

Washing: Wash the resin with deionized water until the pH of the eluent is neutral. This removes any excess NaOH.

-

Ion Exchange: Dissolve the quaternary ammonium halide in deionized water and pass the solution through the prepared resin column. The halide ions (X⁻) will be exchanged for hydroxide ions (OH⁻) on the resin.

-

Elution and Monitoring: Collect the eluent, which now contains the quaternary ammonium hydroxide. The completion of the exchange can be monitored by testing the eluent for the presence of halide ions (e.g., by adding a few drops of silver nitrate solution; the absence of a precipitate indicates complete exchange).

Quaternary Ammonium Salts as Phase-Transfer Catalysts

A significant application of QAS is in phase-transfer catalysis (PTC). In a PTC system, a QAS facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction takes place.[8] This is particularly useful for reactions between water-soluble nucleophiles and organic-soluble electrophiles.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of a phase-transfer catalyst can be summarized as follows:

Figure 4: Catalytic cycle of a quaternary ammonium salt in phase-transfer catalysis.

-

Anion Exchange: In the aqueous phase, the anion of the QAS (X⁻) is exchanged for the reactant anion (Y⁻).

-

Phase Transfer: The newly formed ion pair ([Q⁺Y⁻]) is lipophilic due to the organic groups on the nitrogen and can therefore migrate into the organic phase.

-

Reaction: In the organic phase, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (R-Z) to form the desired product (R-Y).

-

Catalyst Regeneration: The QAS, now paired with the leaving group anion ([Q⁺Z⁻]), migrates back to the aqueous phase, where the anion is exchanged again, thus completing the catalytic cycle.

Purification and Characterization of Quaternary Ammonium Salts

The purification and characterization of QAS are crucial steps to ensure the identity and purity of the synthesized compounds.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid QAS. A suitable solvent system is one in which the QAS is soluble at high temperatures but sparingly soluble at low temperatures.

-

Precipitation/Washing: If the QAS is a solid and insoluble in a particular solvent (e.g., diethyl ether), it can be purified by washing with that solvent to remove soluble impurities.

Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of QAS.

-

¹H NMR: The protons on the carbon atoms adjacent to the positively charged nitrogen atom are deshielded and typically appear at a downfield chemical shift (around 3.0-3.5 ppm).[9]

-

¹³C NMR: The carbon atoms directly bonded to the nitrogen are also deshielded and appear in the range of 50-70 ppm.[10]

Table 3: Typical NMR Chemical Shifts for Tetrabutylammonium Bromide (in CDCl₃) [9]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH ₂-CH₂-CH₂-CH₃ | ~3.40 | ~58.5 |

| N-CH₂-CH ₂-CH₂-CH₃ | ~1.68 | ~24.0 |

| N-CH₂-CH₂-CH ₂-CH₃ | ~1.45 | ~19.6 |

| N-CH₂-CH₂-CH₂-CH ₃ | ~1.02 | ~13.6 |

5.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the alkyl groups and to confirm the absence of N-H bonds (which would be present in primary, secondary, or tertiary ammonium salts). Key vibrational bands include C-H stretching and bending modes.[11]

5.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of QAS, as they are pre-charged. The mass spectrum will show a prominent peak corresponding to the mass of the quaternary ammonium cation ([NR₄]⁺).

Recent Advances in the Synthesis of Quaternary Ammonium Salts

Research in the field of QAS synthesis continues to evolve, with a focus on developing more efficient, environmentally friendly, and versatile methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Menshutkin reaction.[12] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[13]

Experimental Protocol for Microwave-Assisted Synthesis:

-

In a microwave reaction vial, combine the tertiary amine, alkyl halide, and a small amount of a suitable solvent (or perform the reaction neat).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and time (e.g., 150 °C for 10-30 minutes).

-

After cooling, isolate and purify the product as described for the conventional Menshutkin reaction.

Ultrasound-Assisted Synthesis

Sonication, the use of ultrasound, can also enhance the rate of the Menshutkin reaction.[14] The acoustic cavitation generated by ultrasound creates localized hot spots with high temperatures and pressures, which can accelerate the reaction. This method is particularly useful for heterogeneous reactions.

Synthesis of Chiral Quaternary Ammonium Salts

Chiral QAS are of great interest as phase-transfer catalysts for asymmetric synthesis.[5] They are often derived from naturally occurring chiral amines, such as cinchona alkaloids. The synthesis typically involves the N-alkylation of the chiral tertiary amine with an appropriate alkyl halide.[5]

Conclusion

The synthesis of quaternary ammonium salts is a cornerstone of modern organic and medicinal chemistry. The Menshutkin reaction remains the most important and widely used method, and a thorough understanding of its mechanism and the factors that influence it is crucial for the successful synthesis of these versatile compounds. Alternative methods, such as ion exchange, provide access to different forms of QAS, such as the hydroxide salts. The continued development of new synthetic methodologies, including microwave- and ultrasound-assisted techniques, is expanding the toolkit available to chemists for the preparation of novel QAS with tailored properties for a wide range of applications, from drug development to materials science.

References

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024). MDPI. Retrieved from [Link]

-

Solvent Effects on the Menshutkin Reaction. (2021). arXiv. Retrieved from [Link]

-

Solvent Organization and Rate Regulation of a Menshutkin Reaction by Oriented External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. (n.d.). NIH. Retrieved from [Link]

- STRONG BASIC ANION EXCHANGE RESIN AND PROCESS FOR ITS MANUFACTURING. (n.d.). Google Patents.

-

Rapid Microwave-Assisted Synthesis of γ-Phosphonic Acid Quaternary Ammonium Antimicrobials for Biomedical Applications. (2015). Bentham Science Publishers. Retrieved from [Link]

-

Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]

-

Green Accelerated Synthesis, Antimicrobial Activity and Seed Germination Test of Quaternary Ammonium Salts of 1,2-bis(4-pyridyl)ethane. (n.d.). NIH. Retrieved from [Link]

-

Rapid Determination of Benzalkonium chloride in aqueous samples by FTIR spectroscopy in tandem with chemometrics. (2025). ResearchGate. Retrieved from [Link]

-

Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3... (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Microwave Reaction Tutorial. (n.d.). Biotage. Retrieved from [Link]

-

A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. (n.d.). NIH. Retrieved from [Link]

-

Simplified block flow diagram for phase-transfer catalytic synthesis of fullerenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. Retrieved from [Link]

-

(PDF) Solvent-Organization and Rate-Regulation of a Menshutkin Reaction by Oriented-External Electric Fields are Revealed by Combined MD and QM/MM Calculations. (2020). ResearchGate. Retrieved from [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (2023). ACS Publications. Retrieved from [Link]

-

Vibrational study of benzalkonium chloride (1) interaction with metallic ions and surfaces. (2018). Pulsus Group. Retrieved from [Link]

-

Menshutkin reaction. Wikipedia. Retrieved from [Link]

-

synthesis of quaternary ammonium salts using batch and continuous technologies. (n.d.). sistema Fenix. Retrieved from [Link]

-

Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. (2025). [Website Name]. Retrieved from [Link]

-

Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]

-

What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP?? (2024). ResearchGate. Retrieved from [Link]

-

Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling. (2023). MDPI. Retrieved from [Link]

-

Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Quaternary ammonium derivatives of cinchonidine as new chiral modifiers for platinum. (n.d.). DOI. Retrieved from [Link]

-

Ultrasound for Drug Synthesis: A Green Approach. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

-

Microwave-Assisted Extraction of Bioactive Compounds from Mandarin Peel: A Comprehensive Biorefinery Strategy. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. (2017). Taylor & Francis Online. Retrieved from [Link]

-

Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations. (2024). MDPI. Retrieved from [Link]

-

phase transfer catalyst. (n.d.). Little Flower College Guruvayoor. Retrieved from [Link]

-

An Efficient and Green Ag/AgCl Nanoparticle Derived from Ginger Straw Waste Against Crop Soil-Borne Pathogens. (n.d.). MDPI. Retrieved from [Link]

-

Ion Exchange Resins Book. (n.d.). Scribd. Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Trace analysis of benzalkonium chloride on skin by flow injection ionspray mass spectrometry-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). [Website Name]. Retrieved from [Link]

-

Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

The Synthesis Of Cinchonine Quaternary Ammonium Salts And The Catalysis Of Asymmetric Alkylation. (2011). Globe Thesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]

- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Green Accelerated Synthesis, Antimicrobial Activity and Seed Germination Test of Quaternary Ammonium Salts of 1,2-bis(4-pyridyl)ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Quaternary Ammonium Salt

An In-Depth Technical Guide to Methyltributylammonium Iodide (CAS: 3085-79-8)

Methyltributylammonium iodide (MTBAI), identified by the CAS number 3085-79-8, is a quaternary ammonium salt that has carved a significant niche in modern organic chemistry.[1][2] Comprising a central nitrogen atom bonded to one methyl group and three butyl groups, this cationic structure is paired with an iodide anion.[2] The distinct architecture of the methyltributylammonium cation, featuring a combination of a small methyl group and larger, lipophilic butyl groups, imparts a unique set of physicochemical properties that make it an invaluable tool for researchers and chemical engineers.

This guide serves as a comprehensive technical resource for scientists and professionals in research and drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of MTBAI's core characteristics, synthesis, and, most critically, its application as a powerful phase-transfer catalyst. We will explore the mechanistic underpinnings of its function, provide actionable experimental protocols, and contextualize its utility in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1]

Chapter 1: Core Physicochemical & Structural Characteristics

A thorough understanding of a reagent's properties is the bedrock of its effective application. MTBAI is typically a white to light-yellow crystalline powder.[1] Its ionic nature dictates its solubility, rendering it soluble in polar solvents like water and alcohols.[2] The presence of the three butyl chains, however, provides significant hydrophobic character, allowing it to bridge the gap between aqueous and organic phases—a critical feature for its primary application.[1][2]

Structural Representation

The structure of Methyltributylammonium iodide consists of a positively charged quaternary ammonium cation and a negatively charged iodide anion.

Quantitative Data Summary

The key properties of Methyltributylammonium iodide are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 3085-79-8 | [3][4][5] |

| Molecular Formula | C₁₃H₃₀IN | [1][3][4] |

| Molecular Weight | 327.29 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 184 °C (lit.) | [1] |

| EC Number | 221-402-4 | [4][6] |

Chapter 2: Synthesis of Methyltributylammonium Iodide

The synthesis of MTBAI is a classic example of the Menshutkin reaction, a process involving the alkylation of a tertiary amine to form a quaternary ammonium salt. This Sɴ2 reaction is straightforward and serves as a foundational technique in organic synthesis.

Synthesis Workflow Diagram

Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis of Methyltributylammonium iodide from tributylamine and methyl iodide.

Materials:

-

Tributylamine (1 equivalent)

-

Methyl iodide (1.1 equivalents)[7]

-

Acetonitrile (anhydrous, as solvent)

-

Diethyl ether (for washing)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with tributylamine and anhydrous acetonitrile. Add a magnetic stir bar.

-

Reagent Addition: Slowly add methyl iodide (1.1 equivalents) to the stirred solution at room temperature. Causality Note: Methyl iodide is a potent methylating agent; adding it slowly helps control any initial exotherm.[7]

-

Reaction Execution: Attach the reflux condenser and heat the mixture to a gentle reflux. Expertise Note: The elevated temperature provides the necessary activation energy for the Sɴ2 reaction to proceed at a practical rate. Acetonitrile is a suitable polar aprotic solvent that effectively solvates the reactants.

-

Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tributylamine spot.

-

Isolation: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath. The product, MTBAI, is a salt and will typically precipitate from the acetonitrile upon cooling.

-

Purification (Washing): Collect the crude solid by vacuum filtration. Wash the filter cake several times with cold diethyl ether. Trustworthiness Note: This washing step is critical for removing unreacted, non-polar starting materials and byproducts, ensuring a purer crude product before final recrystallization.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure Methyltributylammonium iodide.

Chapter 3: Core Application: Phase-Transfer Catalysis

The primary and most significant application of MTBAI is as a phase-transfer catalyst (PTC).[1] Many organic reactions require the interaction of two or more reagents that are mutually insoluble, often an ionic nucleophile from an aqueous solution and an organic substrate in a non-polar organic solvent. Without a catalyst, the reaction is confined to the limited interface between the two phases, resulting in impractically slow reaction rates.

MTBAI elegantly solves this problem by acting as a "shuttle" for the anion.[1][8] The lipophilic butyl groups on the quaternary ammonium cation allow it to be soluble in the organic phase, while its positive charge allows it to pair with the anion (e.g., I⁻, OH⁻, CN⁻) from the aqueous phase. This ion pair is then transported into the organic phase, where the "naked" anion is highly reactive towards the organic substrate.[1]

Mechanism of Phase-Transfer Catalysis

Protocol: PTC-Mediated Nucleophilic Substitution

This protocol details the conversion of 1-chlorooctane to 1-iodooctane using potassium iodide, a classic Finkelstein-type reaction facilitated by MTBAI.

Materials:

-

1-Chlorooctane (1 equivalent)

-

Potassium iodide (KI) (1.5 equivalents)

-

Methyltributylammonium iodide (MTBAI) (0.05 equivalents, 5 mol%)

-

Toluene (organic solvent)

-

Deionized water

-

Separatory funnel, round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask, add 1-chlorooctane, toluene, and MTBAI. In a separate beaker, dissolve potassium iodide in deionized water.

-

Reaction Initiation: Add the aqueous KI solution to the flask. Begin vigorous stirring. Causality Note: Vigorous stirring is essential to maximize the surface area of the interface between the aqueous and organic phases, which facilitates the initial ion exchange step for the catalyst.

-

Execution: Heat the biphasic mixture to 80-90 °C with continued vigorous stirring for 4-6 hours.

-

Monitoring: Track the reaction's progress by taking small aliquots of the organic layer and analyzing them via Gas Chromatography (GC) or TLC to observe the consumption of 1-chlorooctane.

-

Workup: After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The layers will separate.

-

Extraction: Drain the lower aqueous layer. Wash the upper organic layer with deionized water, followed by a wash with a dilute sodium thiosulfate solution (to remove any trace iodine color), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 1-iodooctane.

-

Purification: The crude product can be purified further by vacuum distillation if necessary. Trustworthiness Note: The self-validating nature of this protocol lies in the clear phase separation during workup and the ability to track reactant-to-product conversion using standard analytical techniques like GC, confirming the catalytic cycle was successful.

Chapter 4: Other Scientific Applications & Relevance

While phase-transfer catalysis is its flagship application, the unique properties of MTBAI and related quaternary ammonium salts extend to other fields of interest for researchers.

-

Electrochemistry: Quaternary ammonium salts are foundational to the field of ionic liquids.[1] MTBAI and its analogues can be used as supporting electrolytes in electrochemical cells, providing a wide electrochemical window and good conductivity.[9] Their ability to solvate charged species is valuable in the development of batteries and fuel cells.[1]

-

Biotechnology: The surfactant properties of quaternary ammonium compounds allow them to be used in the extraction and purification of biomolecules.[1][2]

-

Relevance in Drug Discovery & Development: The synthesis of Active Pharmaceutical Ingredients (APIs) often involves complex, multi-step processes.[7] PTCs like MTBAI are crucial tools for improving yields, reducing the need for harsh or anhydrous conditions, and simplifying workup procedures, which can lead to more cost-effective and "greener" manufacturing processes.[1][8] Furthermore, the use of iodide-containing compounds is relevant in radiolabeling for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, a critical component of the drug development pipeline.[10][11] While MTBAI itself is not used directly, the chemistry it facilitates is highly pertinent. For instance, radiolabeled methyl iodide is a key precursor for introducing radioactive isotopes into molecules for PET imaging.[7][12]

Chapter 5: Safety & Handling

As with any laboratory chemical, proper handling of Methyltributylammonium iodide is paramount for ensuring personnel safety. It is classified as an irritant.[3][4][6]

GHS Hazard Information

| Hazard Code | Statement | Source |

| H315 | Causes skin irritation | [3][4][6] |

| H319 | Causes serious eye irritation | [3][4][6] |

| H335 | May cause respiratory irritation | [3][4][6] |

Handling and Precautionary Measures

-

Engineering Controls: Always handle MTBAI in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3][6]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[3]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][6]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

References

-

1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1). PubChem, National Center for Biotechnology Information. [Link]

-

How do you synthesize Methyl ammonium iodide?. ResearchGate. [Link]

-

Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. University of Washington. [Link]

-

Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Thermal stability of mobility in methylammonium lead iodide. ResearchGate. [Link]

-

Tributylmethylammonium chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Main Catalyst Directory. Phase Transfer Catalysis Home Page. [Link]

-

Spectrum and Reactivity of the Solvated Electron in the Ionic Liquid Methyltributylammonium Bis(trifluoromethylsulfonyl)imide. The Journal of Physical Chemistry B, ACS Publications. [Link]

-

Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. ACS Medicinal Chemistry Letters, PMC. [Link]

-

Methyl Tributyl Ammonium Chloride – Aqueous. PTC Organics, Inc.. [Link]

-

Deposition of methylammonium iodide via evaporation – combined kinetic and mass spectrometric study. RSC Publishing. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

-

18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach. PubMed. [Link]

-

Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range. ResearchGate. [Link]

-

Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

-

Production of Methyl-Iodide in the Environment. PMC, National Institutes of Health. [Link]

-

The use of radiolabeled compounds for ADME studies in discovery and exploratory development. PubMed. [Link]

-

Supplementary Information Unravelling the improved electronic and structural properties of methyl ammonium lead iodide deposited. University of Bath. [Link]

-

Methyl iodide. Organic Syntheses. [Link]

-

Influence of co-deposition on methylammonium iodide degradation during vapor transport deposition. OSTI.GOV. [Link]

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, ACS Publications. [Link]

-

Methylammonium iodide. Wikipedia. [Link]

-

Methyltrioctylammonium iodide. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl Iodide synthesis. Chemistry Stack Exchange. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3085-79-8: 1-Butanaminium, N,N-dibutyl-N-methyl-, iodi… [cymitquimica.com]

- 3. METHYLTRIBUTYLAMMONIUM IODIDE | 3085-79-8 [amp.chemicalbook.com]

- 4. 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1) | C13H30IN | CID 76521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYLTRIBUTYLAMMONIUM IODIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. calibrechem.com [calibrechem.com]

- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 18F-Fluorination Using Tri- Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyltributylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework of Solubility

The dissolution of a solid solute, such as Methyltributylammonium iodide, in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide. The solubility of an ionic compound like MTBAI in an organic solvent is governed by the balance between the lattice energy of the salt and the solvation energy of its ions by the solvent molecules.

Intermolecular Forces at Play:

The solubility of quaternary ammonium salts is dictated by a combination of the following intermolecular forces:

-

Ion-Dipole Interactions: These occur between the ions of MTBAI (the quaternary ammonium cation and the iodide anion) and polar solvent molecules. Solvents with high dipole moments can effectively solvate the ions, overcoming the lattice energy of the salt.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the iodide anion, enhancing solubility.

-

Van der Waals Forces: These include London dispersion forces and dipole-dipole interactions.[2] The long butyl chains of the MTBAI cation contribute significantly to van der Waals interactions, influencing its solubility in less polar solvents.[3]

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters.[4] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

-

δH: Energy from hydrogen bonds.[5]

Each solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSP values are likely to be miscible.[4] The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and greater solubility.[1] While the specific HSP values for Methyltributylammonium iodide are not readily published, they can be determined experimentally or estimated, providing a powerful tool for solvent selection.

Solubility Profile of Quaternary Ammonium Iodides

While specific quantitative data for Methyltributylammonium iodide is scarce, the solubility of the closely related Tetrabutylammonium iodide (TBAI) provides valuable insights into the expected behavior.

Table 1: Qualitative and Quantitative Solubility of Tetrabutylammonium Iodide (TBAI) in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Protic Solvents | Water | Soluble[6][7] |

| Ethanol | Soluble[6][7] | |

| Methanol | Soluble[6] | |

| Aprotic Polar Solvents | Acetonitrile | 0.1 g/mL[6] |

| Acetone | Soluble (used for recrystallization)[6] | |

| Chlorinated Solvents | Dichloromethane | Soluble (used for recrystallization)[6] |

| Chloroform | Slightly Soluble[6][7] | |

| Aromatic Hydrocarbons | Toluene | Soluble (used for recrystallization)[6] |

| Benzene | Insoluble[6] | |

| Ethers | Diethyl Ether | Sparingly Soluble (used for precipitation)[6] |

This table is compiled from various sources and is intended to be illustrative. Precise solubility values can vary with temperature and purity.

Analysis of Solubility Trends:

-

The high solubility of TBAI in polar protic solvents like water, ethanol, and methanol is attributed to strong ion-dipole interactions and hydrogen bonding with the iodide anion.

-

Good solubility in polar aprotic solvents like acetonitrile and acetone is also driven by strong ion-dipole interactions.

-

The presence of four butyl chains on the cation allows for sufficient van der Waals interactions to enable solubility in moderately non-polar solvents like dichloromethane and toluene.

-

In highly non-polar solvents like benzene and diethyl ether, the solvation energy is insufficient to overcome the lattice energy of the salt, resulting in low solubility.

It is anticipated that Methyltributylammonium iodide will exhibit a similar solubility pattern, though the slightly smaller size of the methyl group compared to a butyl group may lead to subtle differences in solubility in certain solvents.

Experimental Determination of Solubility

For researchers requiring precise solubility data for Methyltributylammonium iodide, the following experimental protocols are recommended.

Workflow for Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Detailed Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility.[5]

Materials:

-

Methyltributylammonium iodide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of Methyltributylammonium iodide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE for most organic solvents).[9]

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

Detailed Protocol 2: Quantification by UV-Vis Spectroscopy

This method is suitable if Methyltributylammonium iodide exhibits absorbance in the UV-Vis spectrum.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or appropriate solvent-compatible cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Methyltributylammonium iodide of a known concentration in the solvent of interest.

-

Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

-

-

Determination of Maximum Wavelength (λmax):

-

Scan one of the standard solutions across the UV-Vis range to determine the wavelength of maximum absorbance (λmax).

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Analysis of the Saturated Solution:

-

Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Methyltributylammonium iodide in that solvent at the experimental temperature.

-

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 2: Experimentally Determined Solubility of Methyltributylammonium Iodide (Illustrative Template)

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |

| Ketones | Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Chlorinated | Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Aromatics | Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Ethers | Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| Hydrocarbons | n-Hexane | 25 | [Experimental Value] | [Calculated Value] |

Logical Framework for Solvent Selection

Caption: A decision-making flowchart for solvent selection based on solubility.

Conclusion

The solubility of Methyltributylammonium iodide in organic solvents is a critical parameter for its effective application. While a comprehensive database of its solubility is not yet established, this guide provides the theoretical foundation and practical methodologies for researchers to determine this vital property. By understanding the interplay of intermolecular forces and employing systematic experimental techniques like the shake-flask method coupled with UV-Vis spectroscopy, scientists and drug development professionals can make informed decisions in solvent selection, ultimately leading to improved process efficiency and product performance. The use of predictive tools such as Hansen Solubility Parameters can further refine this selection process, enabling a more targeted and efficient approach to formulation and reaction optimization.

References

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Abbott, S. HSP Basics | Practical Solubility Science. [Link]

-

Master Organic Chemistry. The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

-

UPI Journals. How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]

-

MDPI. Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

-

Chemistry LibreTexts. 11.2: Intermolecular Forces. [Link]

-

Park, K. Hansen Solubility Parameters 2000.pdf. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Hansen Solubility. Hansen Solubility Parameters. [Link]

-

csbsju.edu. Intermolecular Forces and Solutions. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ResearchGate. The Role of Intermolecular Forces in Ionic Reactions: The Solvent Effect, Ion-Pairing, Aggregates and Structured Environment | Request PDF. [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical...[Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

ChemBK. Tetrabutylammonium iodide. [Link]

-

Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. [Link]

-

Jetir.Org. The Acoustical investigation on intermolecular interaction of Tetrabutylammonium iodide with Ethanol and Water at Various Temperatures. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measurement of Hansen Solubility Parameter of Ionic Liquids [jstage.jst.go.jp]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. filab.fr [filab.fr]

An In-depth Technical Guide to the Melting Point of Methyltributylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of methyltributylammonium iodide (MTBAI), a quaternary ammonium salt with applications in organic synthesis and materials science. This document consolidates available data, outlines the physicochemical principles governing its solid-to-liquid phase transition, and presents standardized methodologies for its accurate determination. By integrating theoretical considerations with practical experimental guidance, this guide serves as an essential resource for researchers and professionals working with this compound, ensuring the integrity and reproducibility of their results.

Introduction: Understanding the Significance of a Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from an ordered solid to a disordered liquid state at a given pressure. For a pure substance, this transition occurs at a sharp, well-defined temperature. In the context of drug development and materials science, the melting point is a critical parameter for:

-

Compound Identification and Purity Assessment: A sharp melting point is a primary indicator of a compound's purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range.

-

Physicochemical Characterization: The melting point provides insights into the strength of the intermolecular forces within the crystal lattice. For ionic compounds like methyltributylammonium iodide, this reflects the strength of the electrostatic interactions between the cation and anion.

-

Process Development and Formulation: Knowledge of the melting point is crucial for designing manufacturing processes, such as crystallization and drying, as well as for developing stable formulations.

Methyltributylammonium iodide, a quaternary ammonium salt, finds utility as a phase-transfer catalyst in various organic reactions.[1] Its effectiveness in facilitating reactions between immiscible phases makes it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.[1] An accurate understanding of its melting point is therefore paramount for its effective application and quality control.

Physicochemical Properties of Methyltributylammonium Iodide

A summary of the key physicochemical properties of methyltributylammonium iodide is presented in the table below.

| Property | Value | Source |

| Chemical Name | Methyltributylammonium iodide | [2][3] |

| Synonyms | N,N,N-tributyl-N-methylammonium iodide, Tributylmethylammonium iodide | [2] |

| CAS Number | 3085-79-8 | [2][3] |

| Molecular Formula | C₁₃H₃₀IN | [2][3] |

| Molecular Weight | 327.29 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 184 °C | [1] |

Factors Influencing the Melting Point of Quaternary Ammonium Salts

The melting point of quaternary ammonium salts like methyltributylammonium iodide is influenced by a delicate interplay of several structural factors. Understanding these factors provides a predictive framework for estimating melting points and interpreting experimental data.

-

Cation Structure and Symmetry: The size and symmetry of the alkyl groups attached to the nitrogen atom play a crucial role. Asymmetry in the cation, as seen in methyltributylammonium iodide with one methyl and three butyl groups, can disrupt efficient crystal packing, often leading to a lower melting point compared to more symmetrical tetraalkylammonium salts.

-

Anion Identity: The nature of the counter-ion significantly impacts the lattice energy of the salt. Larger, more polarizable anions, such as iodide, generally lead to weaker ionic interactions and consequently lower melting points compared to smaller, less polarizable anions like chloride or bromide.

-

Presence of Impurities: As with any crystalline solid, the presence of impurities will disrupt the crystal lattice of methyltributylammonium iodide. This disruption weakens the intermolecular forces, resulting in a lower and broader melting range.[4][5] Common impurities could include starting materials from its synthesis (e.g., tributylamine, methyl iodide), other halide salts, or residual solvent.

The logical relationship between these factors and the resulting melting point is illustrated in the diagram below.

Caption: Logical diagram illustrating the key factors that determine the melting point of methyltributylammonium iodide.

Experimental Determination of the Melting Point

The accurate determination of the melting point of methyltributylammonium iodide requires a standardized and well-controlled experimental approach. The two most common techniques are capillary melting point determination and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional method involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which the substance melts.

Protocol:

-

Sample Preparation: Ensure the methyltributylammonium iodide sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Heating: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting range provides an indication of purity.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides a more quantitative and objective determination of the melting point.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the methyltributylammonium iodide sample into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Measurement: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

The workflow for determining the melting point of methyltributylammonium iodide using DSC is depicted below.

Caption: A streamlined workflow for the determination of the melting point of methyltributylammonium iodide using Differential Scanning Calorimetry.

Thermal Stability and Decomposition

Synthesis and Purification

The purity of methyltributylammonium iodide is intrinsically linked to its synthesis and purification methods. A common synthetic route involves the quaternization of tributylamine with methyl iodide.

Synthesis Protocol:

-

Dissolve tributylamine in a suitable solvent (e.g., acetonitrile).

-

Cool the solution in an ice bath.

-

Add methyl iodide dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 3 days).

-

Remove the solvent and excess reagents under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by recrystallization from an appropriate solvent system to remove unreacted starting materials and byproducts. The final product should be dried under vacuum to remove any residual solvent. The purity of the synthesized methyltributylammonium iodide should be confirmed by analytical techniques such as NMR spectroscopy and titration before melting point determination.

The synthesis process is illustrated in the following diagram:

Caption: A schematic representation of the synthetic pathway for producing high-purity methyltributylammonium iodide.

Conclusion

The melting point of methyltributylammonium iodide is a critical parameter for its application in research and industry. The accepted value is 184 °C, as reported by commercial suppliers. This guide has provided a comprehensive overview of the factors influencing this value, standardized protocols for its experimental determination, and the importance of sample purity. By adhering to the principles and methodologies outlined herein, researchers can ensure the accuracy and reliability of their melting point measurements, leading to more robust and reproducible scientific outcomes.

References

-

PubChem. 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1). [Link]

-

Williams College. Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

ResearchGate. How do you synthesize Methyl ammonium iodide?. [Link]

-

Chemistry Stack Exchange. Effect of impurities on melting and boiling points. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

-

MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

YouTube. 4. Effects of Impurities on a Melting Point.mov. [Link]